molecular formula C9H13NO B1580568 4-Ethoxy-benzylamine CAS No. 6850-60-8

4-Ethoxy-benzylamine

Cat. No. B1580568
CAS RN: 6850-60-8
M. Wt: 151.21 g/mol
InChI Key: USTCFIRCUNVNNM-UHFFFAOYSA-N
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Description

4-Ethoxy-benzylamine, also known as (4-ethoxyphenyl)methanamine, is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 4-Ethoxy-benzylamine-related compounds has been reported in various studies. For instance, the preparation of 4-[2-(dimethylamino)ethoxy]benzylamine involves the reaction of 60% sodium hydride with 2-(dimethylamino)ethanol, followed by the addition of 4-fluorobenzylamine . Another study reported the synthesis of a compound through the reaction of benzylamine and 4-carboxybenzaldehyde in ethanol .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-benzylamine is represented by the empirical formula C9H13NO . The compound is a solid at room temperature .


Physical And Chemical Properties Analysis

4-Ethoxy-benzylamine is a solid compound . Its molecular weight is 151.21 , and its empirical formula is C9H13NO .

Scientific Research Applications

Antiarrhythmic Agents

4-Ethoxy-benzylamine derivatives have been synthesized and studied for their potential antiarrhythmic properties. Research indicates that certain derivatives, such as 2-(p-methoxyphenylethynyl)benzylamine and alpha,alpha-dimethyl-4-phenethylbenzylamine, exhibit significant antiarrhythmic activity in experimental models of cardiac arrhythmias, suggesting potential therapeutic applications in cardiovascular diseases (Remy, Van Saun, & Engelhardt, 1975).

Synthesis of Phenethylamines

Benzylamines, including derivatives similar to 4-Ethoxy-benzylamine, have been utilized in the synthesis of phenethylamines from phenylacetonitriles. This process involves alkylation of cyanide ion with Mannich bases from phenols and other benzylamines, leading to compounds that may have various pharmacological applications (Short, Dunnigan, & Ours, 1973).

Histamine H3 Receptor Antagonists

Research into 4-(Aminoalkoxy)benzylamines, which are structurally related to 4-Ethoxy-benzylamine, has led to the discovery of potent human histamine H3 receptor antagonists. These compounds could have implications for treating neurological disorders, as some members of this series showed subnanomolar binding affinities, indicating their potential as therapeutic agents (Apodaca et al., 2003).

Organic Electronics and Solar Cells

In the field of materials science, derivatives of benzylamine, including those related to 4-Ethoxy-benzylamine, have been studied for their application in organic electronics, particularly in solar cells. The introduction of arylamine derivatives has been shown to enhance the thermal stability and hole extraction ability of materials, leading to more efficient and stable perovskite solar cells (Liu et al., 2016).

Synthesis Methods

There has been research focused on synthesizing 4-(2-dimethylamino)-ethoxy benzylamine, which shares a similar chemical structure with 4-Ethoxy-benzylamine. The study outlines a synthesis method starting from N,N-dimethylethanolamine, leading to a target compound with potential applications in various industries due to its cost-effective production process (Liu Shuang-xi, 2012).

Safety And Hazards

4-Ethoxy-benzylamine is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

properties

IUPAC Name

(4-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTCFIRCUNVNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355599
Record name 4-Ethoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-benzylamine

CAS RN

6850-60-8
Record name 4-Ethoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ethoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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